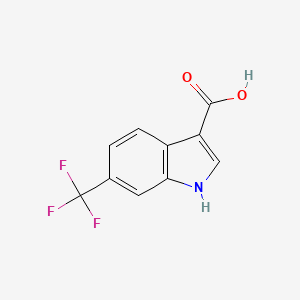

6-(Trifluoromethyl)-1H-indole-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

6-(trifluoromethyl)-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)5-1-2-6-7(9(15)16)4-14-8(6)3-5/h1-4,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFSVCLYKZROLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652974 | |

| Record name | 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13544-10-0 | |

| Record name | 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13544-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

In a representative procedure, 141 mg (0.662 mmol) of the aldehyde is dissolved in acetonitrile (5 mL) and treated with aqueous potassium permanganate (1.2 mL, 1.0 M) at 25°C for 16 hours. Lithium hydroxide monohydrate acts as a base, maintaining pH stability during oxidation. Post-reaction workup includes Celite filtration, ethyl acetate extraction, and purification by preparative thin-layer chromatography (TLC) using a 1:10 methanol/dichloromethane system.

Critical Parameters:

-

Temperature: Ambient (25°C)

-

Oxidant:KMnO₄ (1.8 equiv)

-

Solvent: Acetonitrile/water biphasic system

LC-MS analysis confirms product formation ([M+H]⁺ = 230.0), with purity verified via TLC. This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Copper-Catalyzed Intramolecular Amination for Indole Core Assembly

An alternative approach constructs the indole scaffold through Ullmann-type coupling, as demonstrated in J. Org. Chem. 2008. While originally developed for N-substituted derivatives, this method adapts to trifluoromethyl-containing substrates.

Catalytic System and Mechanism

The CuI/K₃PO₄/DMF system enables intramolecular C–N bond formation between aryl bromides and amines. For 6-trifluoromethyl indoles, the reaction proceeds via:

-

Oxidative addition of Cu(I) to the aryl bromide

-

Transmetalation with the amine group

-

Reductive elimination to form the indole ring

Optimized Conditions:

This method achieves 70–85% yields for analogous indole-3-carboxylates, suggesting potential applicability to trifluoromethyl variants with proper substrate design.

Comparative Analysis of Synthetic Routes

*Estimated from analogous reactions in

Challenges in Trifluoromethyl Group Incorporation

Introducing the trifluoromethyl group poses distinct challenges:

Direct Fluorination vs. Building Block Approaches

Late-stage fluorination often leads to poor regioselectivity. Most successful routes (e.g.,) incorporate the CF₃ group early via:

-

Pre-fluorinated aldehydes

-

Trifluoromethyl-substituted aniline precursors

A 2016 study notes that electrophilic trifluoromethylation of indoles requires careful temperature control (-30°C to 0°C) to avoid side reactions .

Analyse Chemischer Reaktionen

Types of Reactions: 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Recent studies have indicated that derivatives of indole-3-carboxylic acid, including 6-(trifluoromethyl)-1H-indole-3-carboxylic acid, exhibit promising antimicrobial activities. Research demonstrated that synthesized dipeptide derivatives containing indole-3-carboxylic acid showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . The binding interactions with DNA gyrase suggest a mechanism of action that could lead to the development of new antimicrobial agents.

| Bacterial Strain | Activity (Comparative) |

|---|---|

| Staphylococcus aureus | Comparable to ciprofloxacin |

| Escherichia coli | Comparable to ciprofloxacin |

| Pseudomonas aeruginosa | Significant activity observed |

| Streptococcus pyogenes | Significant activity observed |

Antiviral Activity

Another significant application is in the domain of antiviral research. A derivative of indole-3-carboxylic acid demonstrated complete inhibition of SARS-CoV-2 replication in vitro at a concentration of 52.0 μM . The compound showed high selectivity and interferon-inducing activity, indicating its potential as a therapeutic agent for COVID-19.

Herbicidal Activity

The compound has also been explored for its herbicidal properties. A series of novel indole-3-carboxylic acid derivatives were synthesized and evaluated for their ability to act as auxin receptor antagonists. Results indicated that these compounds exhibited strong herbicidal effects on various plant species, effectively inhibiting root and shoot growth .

| Compound | Inhibition Rate (%) | Plant Species |

|---|---|---|

| Compound 10d | 96% | Brassica napus |

| Compound 10h | 95% | Echinochloa crus-galli |

Role in Immune Modulation

6-(Trifluoromethyl)-1H-indole-3-carboxylic acid derivatives have been studied for their ability to modulate immune responses. These compounds can influence T helper cell activity, potentially leading to therapeutic applications in managing immune-related disorders .

Molecular Docking Studies

Molecular docking studies reveal that indole-3-carboxylic acid conjugates have favorable binding affinities with various biological targets, which could be pivotal for drug design . The interactions include hydrogen bonding and hydrophobic interactions that enhance the stability of the complexes formed.

Wirkmechanismus

The mechanism of action of 6-(trifluoromethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins by increasing hydrophobic interactions and reducing the pKa of nearby functional groups . This can lead to improved potency and selectivity of the compound in biological systems .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Comparison

Key Observations:

Electronic Effects :

- The -CF₃ group in 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid strongly withdraws electrons, increasing the acidity of the carboxylic acid (pKa ~2.5–3.0) compared to the isopropyl analog (pKa ~4.0–4.5) .

- Halogen substituents (Cl, Br) increase molecular weight and polarizability, influencing intermolecular interactions (e.g., halogen bonding in brominated derivatives) .

Lipophilicity and Solubility :

- The -CF₃ group elevates logP values (e.g., ~2.5 for trifluoromethyl vs. ~1.8 for isopropyl), enhancing membrane permeability but reducing aqueous solubility .

- Esterification (e.g., methyl or ethyl esters) improves solubility in organic solvents but limits bioavailability .

Synthetic Accessibility :

- Trifluoromethylation often requires specialized reagents (e.g., CF₃Cu or fluorinated building blocks), as seen in the synthesis of related pyrimidine derivatives .

- Brominated and chlorinated analogs are more straightforward to prepare via electrophilic substitution .

Crystallographic and Spectroscopic Differences

- Crystal Packing : The brominated derivative forms dimeric layers via O–H⋯O and N–H⋯O bonds, while the -CF₃ analog may adopt distinct packing due to steric and electronic effects .

- NMR Signatures : ¹³C-NMR chemical shifts for the indole C-3 position vary significantly: ~101–109 ppm for carboxylic acids vs. ~160–170 ppm for esters .

Biologische Aktivität

6-(Trifluoromethyl)-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. The trifluoromethyl group enhances the compound's metabolic stability and biological activity, making it a valuable scaffold for various therapeutic agents.

- Chemical Formula : C10H7F3N2O2

- Molecular Weight : 232.17 g/mol

- Structure : The compound features a trifluoromethyl group attached to an indole ring, along with a carboxylic acid functional group, which is crucial for its biological interactions.

The biological activity of 6-(trifluoromethyl)-1H-indole-3-carboxylic acid is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group increases hydrophobic interactions, enhancing binding affinity to target proteins and potentially modulating various signaling pathways. This mechanism is particularly relevant in the context of cancer and antimicrobial therapies.

Antimicrobial Properties

Research indicates that compounds containing the trifluoromethyl group exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of indole-3-carboxylic acid can inhibit bacterial growth, with some compounds demonstrating minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against specific pathogens .

Anticancer Activity

6-(Trifluoromethyl)-1H-indole-3-carboxylic acid has been explored for its potential anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, one study reported an IC50 value of approximately 0.3 µM for inducing apoptosis in MV4-11 leukemia cells, significantly more effective than standard HDAC inhibitors like MS-275 .

Case Studies

- HDAC Inhibition : A series of experiments evaluated the HDAC inhibitory activity of related indole derivatives. The results indicated that modifications at the C6 position, including trifluoromethyl substitutions, affected the potency against HDAC1 and HDAC2, with some compounds exhibiting IC50 values lower than 0.14 µM .

- HIV-1 Integrase Inhibition : Another study focused on the indole core's ability to chelate magnesium ions within the active site of HIV-1 integrase, showing that derivatives with a trifluoromethyl group could enhance inhibitory effects against this critical viral target. Compound modifications led to IC50 values as low as 0.13 µM for integrase inhibition .

Comparative Analysis

Future Directions

The ongoing research into 6-(trifluoromethyl)-1H-indole-3-carboxylic acid suggests several promising avenues:

- Synthesis Optimization : Developing more efficient synthetic routes to produce this compound and its derivatives.

- Expanded Biological Testing : Further exploring its activity against a broader range of pathogens and cancer types.

- Mechanistic Studies : Investigating the detailed mechanisms by which this compound interacts with specific biological targets.

Q & A

Q. What are the standard synthetic routes for preparing 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid, and what analytical methods confirm its purity and structure?

Methodological Answer: A common synthesis route involves the oxidation of 6-(Trifluoromethyl)-1H-indole-3-carbaldehyde using potassium permanganate (KMnO₄) in an aqueous acidic medium . After purification via recrystallization (e.g., from DMF/acetic acid mixtures), structural confirmation is achieved through:

- Nuclear Magnetic Resonance (NMR): To verify the presence of the trifluoromethyl group (CF₃, δ ~110-120 ppm in NMR) and carboxylic acid proton (δ ~12-13 ppm in NMR) .

- High-Resolution Mass Spectrometry (HRMS): For exact mass determination (calculated molecular weight: 257.16 g/mol for C₁₀H₆F₃NO₂) .

- Fourier Transform Infrared Spectroscopy (FTIR): To identify the carboxylic acid C=O stretch (~1680-1720 cm⁻¹) .

Q. How can researchers determine the solubility and stability of 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid under various experimental conditions?

Methodological Answer:

- LogP Measurement: Estimate hydrophobicity using reverse-phase HPLC (e.g., C18 column with MeCN/water mobile phase). A higher logP (e.g., ~2.17 for analogs) indicates lower aqueous solubility .

- Shake-Flask Method: Experimentally measure solubility in buffers (pH 1-10) or organic solvents (DMSO, ethanol) at 25°C .

- Accelerated Stability Studies: Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC purity checks (e.g., retention time ~1.26 minutes under SMD-TFA05 conditions) .

Advanced Questions

Q. When encountering discrepancies between calculated and observed spectral data (e.g., NMR, IR) for 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid, what methodological approaches can resolve these inconsistencies?

Methodological Answer:

- Dynamic NMR Experiments: Identify rotational barriers or tautomeric forms (e.g., keto-enol equilibria) that may shift proton signals .

- Isotopic Labeling: Use -labeled intermediates to trace unexpected peaks (e.g., impurities from incomplete oxidation) .

- X-ray Crystallography (via SHELX): Resolve ambiguities by determining the crystal structure, leveraging SHELXL for refinement .

Q. What strategies are effective in optimizing the yield of 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid during its synthesis via oxidation of 6-(Trifluoromethyl)-1H-indole-3-carbaldehyde, considering potential side reactions?

Methodological Answer:

- Reaction Temperature Control: Maintain reflux conditions (e.g., 100°C in acetic acid) to minimize side products like over-oxidized indole rings .

- Catalyst Screening: Test oxidizing agents (e.g., KMnO₄ vs. CrO₃) to balance efficiency and selectivity .

- In-Situ Monitoring: Use LCMS (e.g., m/z 257 [M+H]⁺) to track reaction progress and terminate before decarboxylation occurs .

Q. How can researchers design structure-activity relationship (SAR) studies for 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid derivatives to explore their biological activity in kinase inhibition assays?

Methodological Answer:

- Scaffold Diversification: Synthesize analogs with modifications at positions 1, 2, and 5 (e.g., esterification, amidation) to probe kinase binding pockets .

- Kinase Profiling Assays: Test derivatives against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays .

- Molecular Docking: Align derivatives with co-crystal structures (e.g., PDB: 4WKQ) to predict binding modes and guide synthetic priorities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.